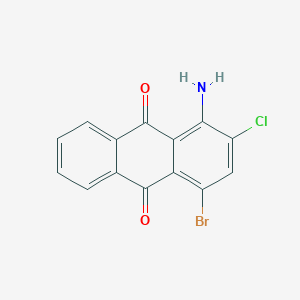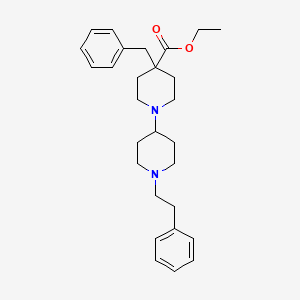![molecular formula C22H21NO3 B5014789 [1-[Phenyl-(propanoylamino)methyl]naphthalen-2-yl] acetate](/img/structure/B5014789.png)
[1-[Phenyl-(propanoylamino)methyl]naphthalen-2-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-[Phenyl-(propanoylamino)methyl]naphthalen-2-yl] acetate: is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-[Phenyl-(propanoylamino)methyl]naphthalen-2-yl] acetate can be achieved through several synthetic routes. One common method involves the esterification of the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Catalysts like sulfuric acid or p-toluenesulfonic acid are often used to accelerate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products:
Oxidation: Naphthoquinones and related derivatives.
Reduction: Alcohols and reduced esters.
Substitution: Nitro or halogenated derivatives of the phenyl group.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for various functional group transformations .
Biology: In biological research, the compound can be used as a probe to study enzyme-catalyzed ester hydrolysis. It may also serve as a model compound in studies of ester metabolism .
Medicine: The compound’s structure may also be modified to create new pharmaceuticals .
Industry: In the industrial sector, the compound can be used in the manufacture of specialty chemicals, including fragrances and flavoring agents.
Mécanisme D'action
The mechanism by which [1-[Phenyl-(propanoylamino)methyl]naphthalen-2-yl] acetate exerts its effects involves the hydrolysis of the ester bond. This reaction is typically catalyzed by esterases, enzymes that cleave ester bonds to produce the corresponding alcohol and carboxylic acid. The molecular targets and pathways involved in this process include the active site of the esterase enzyme, where the ester bond is positioned for nucleophilic attack by a water molecule .
Comparaison Avec Des Composés Similaires
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: A compound with a similar amine functional group, used in the synthesis of dyes and pharmaceuticals.
Uniqueness: What sets [1-[Phenyl-(propanoylamino)methyl]naphthalen-2-yl] acetate apart from similar compounds is its unique combination of a naphthalene ring, phenyl group, and acetate ester. This structure provides a distinct set of chemical properties and reactivity patterns, making it valuable in specialized applications in organic synthesis, medicinal chemistry, and industrial processes .
Propriétés
IUPAC Name |
[1-[phenyl-(propanoylamino)methyl]naphthalen-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c1-3-20(25)23-22(17-10-5-4-6-11-17)21-18-12-8-7-9-16(18)13-14-19(21)26-15(2)24/h4-14,22H,3H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQFETNHHYUGSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C1=CC=CC=C1)C2=C(C=CC3=CC=CC=C32)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>52.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24807157 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![pentyl N-[4-[(2,5-dimethylphenyl)sulfamoyl]phenyl]carbamate](/img/structure/B5014715.png)
![3-Methyl-4-[(4-methylphenyl)methyl]-1-(4-nitrophenyl)pyrrolidine-2,5-dione](/img/structure/B5014729.png)
![(5E)-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione](/img/structure/B5014736.png)
![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(4-pyridinyl)propanamide](/img/structure/B5014740.png)
![4-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrimidinamine](/img/structure/B5014746.png)
![Ethyl 1-[(4-methoxy-2,5-dimethylphenyl)methyl]piperidine-4-carboxylate](/img/structure/B5014747.png)
![1-[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B5014749.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[1-(5-methoxy-2-furoyl)-4-piperidinyl]propanamide](/img/structure/B5014757.png)

![methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-[(isopropylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5014774.png)
![5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-2-NITRO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ANILINE](/img/structure/B5014802.png)
![4-(4-chlorophenyl)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5014803.png)
![3-[(2-METHYLCYCLOHEXYL)AMINO]-1-(4-METHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE](/img/structure/B5014810.png)
